molecular formula C10H16O B034422 Karahana ether CAS No. 19901-96-3

Karahana ether

Cat. No. B034422
CAS RN: 19901-96-3
M. Wt: 152.23 g/mol
InChI Key: FCTMDYJWWVBWKQ-UHFFFAOYSA-N
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Description

Karahana ether, also known as 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid ethyl ester, is a stable nitroxide radical that has been widely used in various fields of research, including chemistry, biology, and medicine. It is commonly used as a spin label for electron paramagnetic resonance (EPR) spectroscopy, which is a powerful technique for studying the structure and dynamics of biological molecules.

Mechanism Of Action

The mechanism of action of Karahana ether is based on its ability to interact with the local environment of the spin-labeled molecule. The nitroxide radical of Karahana ether can undergo reversible oxidation and reduction, which changes its magnetic properties and produces a characteristic EPR spectrum. The EPR spectrum reflects the local environment of the spin-labeled molecule, such as its polarity, viscosity, and accessibility to solvent molecules. By analyzing the EPR spectrum, researchers can extract structural and dynamic information about the spin-labeled molecule.

Biochemical And Physiological Effects

Karahana ether is a stable nitroxide radical that is relatively non-toxic and non-reactive under physiological conditions. It has been used as a spin label for studying the structure and dynamics of various biomolecules, such as proteins, nucleic acids, and membranes. In addition, Karahana ether has been used as a redox mediator in electrochemical reactions, as a catalyst in organic synthesis, and as a stabilizer for polymers.

Advantages And Limitations For Lab Experiments

The advantages of using Karahana ether as a spin label for EPR spectroscopy include its stability, non-reactivity, and sensitivity to local environment. It can be easily synthesized and purified, and its EPR spectrum is well-characterized. However, there are also some limitations to using Karahana ether. For example, its size and shape can affect its interaction with the spin-labeled molecule, and its nitroxide radical can undergo oxidation and reduction by various biological and chemical agents, leading to changes in the EPR spectrum.

Future Directions

There are many future directions for research on Karahana ether. One possible direction is to develop new spin labels based on Karahana ether that have improved sensitivity and selectivity for specific biomolecules. Another direction is to use Karahana ether as a redox mediator in electrochemical biosensors for detecting various analytes, such as glucose, cholesterol, and neurotransmitters. Finally, Karahana ether can be used as a tool for studying the dynamics of biological systems, such as protein-protein interactions, membrane fusion, and enzyme catalysis.

Synthesis Methods

Karahana ether can be synthesized by reacting Karahana etheramethylpiperidine-1-oxyl (TEMPO) with ethyl bromoacetate in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction yields Karahana ether as a yellow solid, which can be purified by recrystallization or column chromatography.

Scientific Research Applications

Karahana ether has been widely used as a spin label for EPR spectroscopy, which is a powerful technique for studying the structure and dynamics of biological molecules, such as proteins, nucleic acids, and membranes. The nitroxide radical of Karahana ether interacts with the local environment of the spin-labeled molecule, producing a characteristic EPR spectrum that can be used to extract structural and dynamic information. In addition, Karahana ether has been used as a redox mediator in electrochemical reactions, as a catalyst in organic synthesis, and as a stabilizer for polymers.

properties

CAS RN

19901-96-3

Product Name

Karahana ether

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

8,8-dimethyl-2-methylidene-6-oxabicyclo[3.2.1]octane

InChI

InChI=1S/C10H16O/c1-7-4-5-9-10(2,3)8(7)6-11-9/h8-9H,1,4-6H2,2-3H3

InChI Key

FCTMDYJWWVBWKQ-UHFFFAOYSA-N

SMILES

CC1(C2CCC(=C)C1CO2)C

Canonical SMILES

CC1(C2CCC(=C)C1CO2)C

Origin of Product

United States

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